2,3,5-Triphenylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H17N |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,3,5-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(24-17-21)20-14-8-3-9-15-20/h1-17H |
InChI Key |
UPXUEBAVPGYKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of substituted pyridines can be achieved through various methods, with the Kröhnke pyridine (B92270) synthesis being a prominent and versatile approach. wikipedia.orgresearchgate.netnih.gov This method typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, such as ammonium (B1175870) acetate (B1210297). wikipedia.org
For the specific synthesis of asymmetrically substituted triphenylpyridines like the 2,3,5-isomer, a multi-step approach is generally necessary. One plausible route involves the Hantzsch pyridine synthesis or a modified Chichibabin reaction, where the reactants are chosen to favor the desired substitution pattern. For instance, a one-pot condensation of appropriate chalcones, acetophenones, and an ammonia (B1221849) source can be tailored to yield specific isomers. chemistry-online.comorgchemres.org Microwave-assisted synthesis has also emerged as an efficient method for preparing 2,4,6-triarylpyridines and could potentially be adapted for the synthesis of 2,3,5-triphenylpyridine. nih.gov
Characterization of this compound would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the substitution pattern on the pyridine ring. Mass spectrometry would verify the molecular weight, and X-ray crystallography could provide definitive information about the molecular structure and solid-state packing.
Physicochemical Properties
The physicochemical properties of 2,3,5-triphenylpyridine are expected to be influenced by its asymmetric nature. While specific experimental data for this isomer is scarce, we can infer some properties based on related compounds like 2,4,6-triphenylpyridine (B1295210).
| Property | Value (for 2,4,6-Triphenylpyridine as a reference) | Source |
| Molecular Formula | C₂₃H₁₇N | nih.gov |
| Molecular Weight | 307.39 g/mol | nih.gov |
| Melting Point | 139-143 °C | vulcanchem.com |
| Absorption λmax | 312 nm (in Ethanol) | vulcanchem.com |
It is anticipated that this compound would be a crystalline solid at room temperature with solubility in common organic solvents. Its absorption and emission spectra are expected to be in the ultraviolet-visible region, with the exact wavelengths being dependent on the solvent polarity due to its permanent dipole moment. rsc.org The photophysical properties, including fluorescence quantum yield and lifetime, would be of significant interest for its potential applications in optoelectronics. nih.govrsc.org
Spectroscopic and Structural Elucidation of 2,3,5 Triphenylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of the nuclei, the precise structure of 2,3,5-triphenylpyridine can be confirmed.
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, the protons on the central pyridine (B92270) ring are chemically distinct from those on the surrounding phenyl rings. The pyridine protons are typically found further downfield due to the electron-withdrawing effect of the nitrogen atom. The numerous protons of the three phenyl groups often overlap, creating a complex multiplet in the aromatic region.
A representative ¹H NMR dataset for a related compound, 5-methyl-2,3-diphenylpyridine (B12963224), shows the pyridine protons at δ 8.52 (s, 1H) and 7.54 (s, 1H), with the phenyl protons appearing as a multiplet between δ 7.16-7.34 ppm. rsc.org For this compound, analogous signals for the pyridine and phenyl protons are expected.
Table 1: Representative ¹H NMR Chemical Shifts Data below is illustrative for substituted triphenylpyridines as specific data for the 2,3,5-isomer is not readily available in the provided search results. Values are reported in ppm relative to a standard reference.
| Proton Type | Representative Chemical Shift (δ) in ppm |
| Pyridine-H | ~7.5 - 8.7 |
| Phenyl-H | ~7.1 - 7.8 |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In this compound, the carbon atoms of the pyridine ring can be distinguished from the carbons of the phenyl substituents. The pyridine carbons, particularly those adjacent to the nitrogen (C2 and C6), are deshielded and appear at a lower field.
For the related 2,3,6-triphenylpyridine, the pyridine and phenyl carbons resonate across a range from δ 118.7 to 156.8 ppm. rsc.org Similarly, the spectrum for 5-methyl-2,3-diphenylpyridine shows carbon signals from δ 127.3 to 154.7 ppm. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts Data below is illustrative for substituted triphenylpyridines as specific data for the 2,3,5-isomer is not readily available. Values are reported in ppm.
| Carbon Type | Representative Chemical Shift (δ) in ppm |
| Pyridine-C | ~118 - 158 |
| Phenyl-C | ~127 - 141 |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₂₃H₁₇N), high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The calculated mass for the protonated molecule [M+H]⁺ is 308.1434. An experimental value for a triphenylpyridine isomer was found to be 308.1432, confirming the molecular formula. rsc.org The mass spectrum also shows a characteristic fragmentation pattern that can be used for structural confirmation.
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z |
| [C₂₃H₁₇N+H]⁺ | 308.1434 | 308.1432 rsc.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman) that excites molecular vibrations. uc.eduedinst.com Both techniques provide a unique "fingerprint" for the compound. The spectra of this compound are characterized by bands corresponding to aromatic C-H stretching, and C=C and C=N bond vibrations of the pyridine and phenyl rings.
For a triphenylpyridine isomer, characteristic IR absorption bands were observed at 3057, 1452, 1390, and 759 cm⁻¹. rsc.org These bands correspond to aromatic C-H stretching, ring stretching, and C-H bending vibrations, respectively.
Table 4: Characteristic Vibrational Frequencies
| Vibrational Mode | Typical IR Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3057 rsc.org |
| C=C/C=N Ring Stretch | 1452 rsc.org |
| Ring Vibration | 1390 rsc.org |
| C-H Out-of-Plane Bend | 759 rsc.org |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of UV or visible light. msu.edu The UV-visible absorption spectrum is determined by the molecule's chromophores—the parts of the molecule that absorb light. libretexts.org For conjugated aromatic systems like this compound, these spectra are dominated by π-π* transitions. The position of the maximum absorption (λ_max) provides information about the extent of conjugation. libretexts.org Some pyridine derivatives can also exhibit fluorescence, where they emit light after being electronically excited. The emission spectrum is typically a mirror image of the absorption spectrum and is useful for studying the molecule's photophysical properties. libretexts.org For a series of related unsymmetrical 2,4,6-triarylpyridines, absorption maxima were observed in the range of 250-350 nm, with some derivatives showing strong fluorescence. researchgate.net
Table 5: Electronic Spectroscopy Data (Illustrative)
| Parameter | Typical Wavelength Range (nm) |
| Absorption Maxima (λ_abs) | 250 - 350 researchgate.net |
| Emission Maxima (λ_em) | Varies with substitution and environment researchgate.net |
X-ray Diffraction for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting a beam of X-rays, a crystal produces a unique pattern from which the electron density and, subsequently, the positions of all atoms can be mapped. iastate.edu This analysis provides exact bond lengths, bond angles, and torsional angles. For a molecule like this compound, a key structural feature revealed by X-ray diffraction would be the twist angles (dihedral angles) between the plane of the central pyridine ring and the planes of the three phenyl substituents. These angles are a result of steric hindrance and govern the degree of electronic conjugation between the rings.
While the specific crystal structure for this compound was not found in the search results, data for related structures, such as substituted pyridines and terpyridines, show they often crystallize in triclinic or monoclinic systems. mdpi.commdpi.com For example, a related terpyridine derivative was found to crystallize in the triclinic space group P-1. mdpi.com
Table 6: Representative Crystal Structure Parameters (Illustrative)
| Parameter | Example Value (for a related heterocyclic compound) mdpi.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.5010 |
| β (°) | 98.6180 |
| γ (°) | 103.8180 |
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for determining the stability of a compound at various temperatures and identifying phase transitions. These properties are critical for applications in materials science, particularly for organic electronics where materials must withstand fabrication and operational temperatures.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is primarily used to evaluate the thermal stability and decomposition profile of a material. A typical TGA curve plots the percentage of remaining mass against temperature. The decomposition temperature (Td) is a key parameter derived from TGA, often reported as the temperature at which 5% or 10% of the material's initial mass has been lost.
For triphenylpyridine derivatives, TGA studies generally indicate high thermal stability. For example, various n-type triphenylpyridine derivatives designed for electronic applications show excellent thermal properties. researchgate.netrsc.org Studies on polynitrogenated heterocycles, a class that includes triphenylpyridines, have shown that these molecules possess high thermal stability, with decomposition often occurring in a single primary stage in an inert atmosphere. mdpi.com For instance, certain halogenated heterocyclic compounds exhibit thermal stability up to 269 °C in an inert atmosphere. mdpi.com Polymers that incorporate a triphenylpyridine structure also demonstrate remarkable thermal resistance, with 10% weight loss occurring at temperatures in the range of 500–590 °C. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. researchgate.net DSC is used to detect thermal transitions such as melting (Tm) and glass transitions (Tg). researchgate.net
For triphenylpyridine derivatives intended for use in organic light-emitting devices (OLEDs), a high glass transition temperature is desirable as it correlates with better morphological stability of the thin film. Many synthesized triphenylpyridine derivatives exhibit high Tg values, often exceeding 100 °C. researchgate.netrsc.org For example, a study on various substituted 2,4,6-triphenylpyridine (B1295210) molecules revealed that the introduction of bulky groups, such as a 3,6-bis(tert-butyl)carbazole fragment, can significantly increase the glass transition temperature. researchgate.net
Table 1: Illustrative Thermal Properties of Triphenylpyridine Derivatives Note: This table presents data for various triphenylpyridine derivatives to illustrate typical values, as specific data for this compound was not found.
| Compound Type | TGA (Td at 5% loss) | DSC (Tg) | Reference |
|---|---|---|---|
| Triazine-based Heterocycle | 370 °C | N/A | mdpi.com |
| Triazine-based Heterocycle with Indole | 384 °C | 290 °C (Tm) | mdpi.com |
| Substituted Asymmetrical Triazine | 269 °C | N/A | mdpi.com |
| n-type Triphenylpyridine Derivatives | High Stability | > 100 °C | researchgate.netrsc.org |
Electrochemical Characterization Methods
Electrochemical characterization is essential for understanding the electronic properties of a molecule, including its ability to accept or donate electrons. These properties are fundamental to the performance of materials in electronic devices.
Cyclic Voltammetry (CV)
Cyclic voltammetry (CV) is the most widely used electrochemical technique for studying electroactive species. jh.edu It provides information about the redox potentials of a compound by measuring the current response to a cyclically scanned potential. jh.edugamry.com From the oxidation (E_ox) and reduction (E_red) potentials obtained from a CV experiment, one can estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy level, which relates to the ionization potential, indicates the molecule's electron-donating capability. The LUMO energy level, related to the electron affinity, indicates the electron-accepting capability. These parameters can be estimated using the following empirical formulas, where the potentials are measured relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple:
E_HOMO (eV) = - (E_ox vs Fc/Fc+ + 4.8)
E_LUMO (eV) = - (E_red vs Fc/Fc+ + 4.8)
The energy gap (E_g) can then be calculated as the difference between the LUMO and HOMO levels.
Studies on various triphenylpyridine derivatives show that their electrochemical properties can be tuned by introducing different functional groups. For example, research on a series of n-type triphenylpyridine derivatives reported large ionization potentials (greater than 6.31 eV) and suitable electron affinities (greater than 2.93 eV), making them effective electron-transporting and hole-blocking materials. researchgate.netrsc.org Similarly, studies on substituted 2,4,6-triphenylpyridines have demonstrated how the strategic placement of electron-donating and electron-withdrawing groups can modify the HOMO/LUMO levels and the resulting energy gap. researchgate.net
Table 2: Illustrative Electrochemical Properties of Triphenylpyridine Derivatives Note: This table presents data for various triphenylpyridine derivatives to illustrate typical values, as specific data for this compound was not found.
| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| n-type Triphenylpyridine Derivative 1 | ~ -6.3 | ~ -2.9 | ~ 3.4 | researchgate.netrsc.org |
| n-type Triphenylpyridine Derivative 2 | ~ -6.4 | ~ -3.0 | ~ 3.4 | researchgate.netrsc.org |
| N,N-diphenylamine-substituted 2,4,6-triphenylpyridine | -5.26 | -2.29 | 2.97 | researchgate.net |
| Carbazole-substituted 2,4,6-triphenylpyridine | -5.65 | -2.45 | 3.20 | researchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energetic properties of molecules. For a molecule like this compound, these methods can predict its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-electron systems, such as organic molecules. researchgate.netnsf.gov It has become an indispensable tool in computational chemistry due to its accuracy, reduced computational time, and cost-effectiveness. researchgate.net DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other attributes of the system. unitn.it
For triarylpyridine systems, DFT calculations are employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of the atoms. These calculations often show that the three phenyl rings and the central pyridine ring in triphenylpyridine derivatives are not coplanar. For instance, in a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined with respect to the phenyl rings at angles of 17.26°, 56.16°, and 24.50°. researchgate.net Similar non-planar structures are expected for this compound due to steric hindrance between the phenyl groups.
DFT studies are also used to simulate various spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for calculating excited-state properties and predicting UV-visible absorption spectra, which are crucial for understanding the photophysical behavior of these compounds in applications like organic light-emitting diodes (OLEDs). nsf.govworktribe.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. arxiv.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. ajchem-a.com
In computational studies of complex organic molecules, various DFT functionals are benchmarked to accurately predict the HOMO-LUMO gap. nih.govnih.gov For triphenylpyridine-based molecules designed for applications like organic solar cells, DFT calculations are used to tune the HOMO and LUMO energy levels by adding different functional groups. This tuning is essential to ensure efficient charge transfer between donor and acceptor materials. researchgate.net For example, studies on newly designed chromophores with triphenylpyridine cores show that their HOMO-LUMO gaps can be narrowed to a range of 0.320–1.922 eV, making them suitable for photovoltaic applications. researchgate.net
The table below illustrates typical calculated quantum chemical parameters for related organic molecules, showcasing the type of data generated from DFT studies.
| Parameter | Description | Typical Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 2.0 to 4.5 |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.0 to 6.5 |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.5 to 3.0 |
Note: These values are illustrative and based on general findings for similar aromatic and heterocyclic compounds. Specific values for this compound would require dedicated computational analysis.
Modeling of Intermolecular and Intramolecular Interactions
The function and properties of molecules are often dictated by the non-covalent interactions they form with themselves and their environment. Computational modeling is essential for dissecting these complex forces.
Pi-Stacking Interactions
Pi-stacking (π-π) is a non-covalent interaction that occurs between aromatic rings. rsc.org These interactions are crucial in supramolecular chemistry, materials science, and biology, contributing to the stability of structures like the DNA double helix. nih.gov Triarylpyridines, with their multiple phenyl rings, have a significant capacity for π-stacking. tandfonline.com These interactions can be either intermolecular (between different molecules) or intramolecular (within the same molecule).
Computational studies on cationic iridium(III) complexes containing the related isomer 2,4,6-triphenylpyridine have revealed strong intramolecular face-to-face π-π stacking. worktribe.com In these cases, the phenyl rings of the triphenylpyridine ligand interact with other aromatic ligands in the complex. This stacking influences the molecule's geometry and its photophysical properties. worktribe.com Theoretical models suggest that substituents on the aromatic rings interact directly with the other interacting ring, rather than by polarizing the ring they are attached to. nih.gov The geometry of these interactions is often a "slip-stacked" arrangement, which minimizes steric repulsion while maximizing attractive dispersion forces. rsc.org
Hydrogen Bonding Networks
Hydrogen bonding is a specific, directional intermolecular interaction where a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) is attracted to another nearby electronegative atom. wikipedia.org In this compound, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential hydrogen bond acceptor.
Computational studies on polymers functionalized with 2,4,6-triphenylpyridine have demonstrated that the pyridine nitrogen can form intermolecular hydrogen bonds with donor groups, such as the phenolic OH groups of polytyrosine. mdpi.comrsc.org These interactions significantly affect the material's properties, including its miscibility and photophysical characteristics. rsc.org Theoretical calculations can model the geometry and strength of these hydrogen bonds, which typically range from 1 to 40 kcal/mol. wikipedia.org In addition to the primary pyridine nitrogen acceptor site, the π-systems of the phenyl rings can also act as very weak hydrogen bond acceptors in what are known as C-H···π interactions. pku.edu.cn
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to explore the intricate details of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. rsc.orgsciforum.net This allows for a detailed understanding of reaction mechanisms that can be difficult to probe experimentally.
A notable example involves the computational investigation of a Frustrated Lewis Pair (FLP) composed of an electron-deficient boron compound and the sterically hindered Lewis base 2,4,6-triphenylpyridine (a structural isomer of this compound). nih.gov DFT calculations were used to elucidate the mechanism of C-F bond activation. The study found that the reaction likely proceeds through a Lewis acid-assisted SN1 type pathway rather than a concerted FLP pathway. The calculations helped to determine the energy profile of the reaction, including the stability of intermediates and the energy barriers for different steps, providing a comprehensive understanding of the reaction's selectivity and thermodynamics. nih.gov
Similar computational approaches can be applied to study the synthesis and reactivity of this compound. For instance, theoretical studies on the reaction of OH radicals with various pyridine derivatives have been conducted to understand their atmospheric chemistry, using transition state theory to explore the effect of substituents on reaction rates. oberlin.edu These computational models are invaluable for predicting reactivity and guiding the synthesis of new functional molecules based on the triphenylpyridine scaffold.
Prediction of Molecular Properties and Reactivity Profiles
A complete analysis of this compound's molecular properties and reactivity would typically involve the calculation of several key parameters. Due to the absence of specific studies on this isomer, a generalized description of the standard computational approach is provided below.
Molecular Properties: Theoretical studies predict molecular properties by calculating the electronic structure. Key aspects include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's electronic excitation energies and kinetic stability. researchgate.netschrodinger.com A smaller gap generally suggests that a molecule is more polarizable and has higher chemical reactivity. irjweb.com The distribution of these frontier orbitals indicates the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).
Reactivity Profiles: Global reactivity descriptors, derived from the HOMO and LUMO energies, are used to create a reactivity profile. physchemres.org These descriptors, defined within the framework of conceptual DFT, include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Indicates the resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." physchemres.org
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it is saturated with electrons from the external environment.
These parameters help in understanding how the molecule will interact with other chemical species, predicting its behavior in various chemical reactions. For instance, local reactivity descriptors like Fukui functions can be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.
Without dedicated computational research on this compound, specific values for these properties cannot be provided. The asymmetrical substitution pattern of the phenyl groups on the pyridine ring would likely result in a unique electronic distribution and reactivity profile compared to its more commonly studied symmetric isomers like 2,4,6-triphenylpyridine. researchgate.net Further theoretical investigation is required to generate the data needed for a detailed and accurate analysis.
Conclusion
Exploration of Established Pyridine (B92270) Synthesis Pathways
Established methods for pyridine synthesis often provide access to symmetrically substituted products. While not always directly yielding the 2,3,5-isomer, these foundational pathways are crucial for understanding the principles of pyridine ring formation.
Multi-Component Reactions for Arylated Pyridines
Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and atom economy. umich.edu A predominant MCR for producing triarylpyridines is the one-pot, three-component condensation of an aromatic aldehyde, two equivalents of an acetophenone (B1666503) derivative, and an ammonium (B1175870) salt, which serves as the nitrogen source. mdpi.com This approach, however, typically leads to the formation of symmetrical 2,4,6-triarylpyridines. mdpi.com
Various catalysts have been employed to facilitate this transformation for 2,4,6-triarylpyridines, including heterogeneous catalysts like ZSM-5, which allows for high yields under solvent-free conditions. umich.edu Metal-free catalysts such as the super Brønsted acid triflimide (HNTf₂) have also been used effectively. mdpi.comthieme-connect.com While these methods are powerful for constructing the pyridine ring, achieving the specific regiochemistry of this compound through these traditional MCRs requires more advanced, regioselective modifications that are not widely reported.
Cyclocondensation Approaches
Cyclocondensation reactions are a foundational strategy for pyridine synthesis. beilstein-journals.org The most conventional pathway to triarylpyridines involves the cyclocondensation of acetophenones, benzaldehydes, and ammonium acetate (B1210297). semanticscholar.org This reaction proceeds through the initial formation of a chalcone (B49325) (an α,β-unsaturated ketone) via aldol (B89426) condensation, followed by a Michael addition of a second ketone equivalent and subsequent cyclization and dehydrogenation with ammonia (B1221849) to form the pyridine ring. mdpi.com This well-established protocol is primarily suited for the synthesis of symmetrical 2,4,6-triarylpyridines. semanticscholar.orgacs.org
The synthesis of asymmetrically substituted pyridines often necessitates sequential or directed reactions to control the placement of different substituents. researchgate.net For instance, the non-symmetric reaction of two different acetophenones with a benzylamine (B48309) can yield unsymmetrical triphenylpyridines. researchgate.netresearchgate.net The use of ketoximes and their derivatives as precursors in cyclocondensation reactions has also been explored, offering alternative routes to substituted pyridines. acs.orglookchem.com
Advanced Catalytic Strategies in this compound Formation
Modern synthetic chemistry has introduced advanced catalytic methods that offer greater control over regioselectivity, making the synthesis of complex structures like this compound more feasible.
Transition Metal-Catalyzed Oxidative Processes
Transition metal catalysis provides powerful tools for forming C-C and C-N bonds, often under mild conditions. ntu.edu.sg Oxidative processes, in particular, have enabled the use of novel starting materials for pyridine synthesis.
Copper catalysis is a prominent strategy in the synthesis of heterocycles due to its low cost and unique reactivity. ntu.edu.sg An efficient method for synthesizing 2,4,6-triphenylpyridines involves a copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates, using oxygen as the terminal oxidant. researchgate.net This reaction demonstrates the power of copper catalysis in constructing the triphenylpyridine core, though examples are specific to the 2,4,6-isomer. researchgate.net A copper-catalyzed formal [2+2+1+1] cycloaddition has also been developed for synthesizing symmetrical tetrasubstituted pyridines from β-keto esters and N-methylamides. acs.org
Iron, being an abundant and environmentally benign metal, has emerged as a sustainable catalyst in organic synthesis. mdpi.com A facile and green synthesis of symmetrical 2,4,6-triarylsubstituted pyridines has been developed using an iron-catalyzed cyclization of ketoxime acetates and aldehydes. lookchem.comrsc.org In the presence of an iron(III) chloride (FeCl₃) catalyst, the reaction proceeds with good functional group tolerance and high yields without requiring other additives. lookchem.com While this method is effective, it is primarily reported for the production of symmetrically substituted pyridines. lookchem.com Another approach utilizes iron-based metal-organic frameworks (Fe-MOFs), such as VNU-22, to catalyze the synthesis of 2,4,6-triphenylpyridines from acetophenones, phenylacetic acids, and ammonium acetate. mdpi.com
| Reactants | Catalyst | Conditions | Yield |
| Ketoxime Acetate, Aldehyde | FeCl₃ | Not specified | Good to high yields |
This table summarizes the iron-catalyzed synthesis of 2,4,6-triarylpyridines. lookchem.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, offering precise control over the final structure.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is exceptionally effective for the regioselective synthesis of poly-arylated heterocycles. researchgate.net This method has been successfully applied to create the asymmetrically substituted 2,3,5-triarylpyridine core. researchgate.net A library of 2,3,5-triaryl-4,6-dimethylpyridines was synthesized via the Suzuki-Miyaura cross-coupling of 2,3,5-tribromo-4,6-dimethylpyridine (B1619984) with various arylboronic acids. researchgate.net The reaction demonstrates high efficiency and broad applicability for installing aryl groups at specific positions on the pyridine ring. researchgate.net A 91% yield was reported for the synthesis of 4,6-dimethyl-2,3,5-triphenylpyridine using this approach. This strategy stands out as a definitive and targeted method for obtaining the this compound scaffold.
| Substrate | Reagent | Catalyst System | Yield | Product |
| 2,3,5-Tribromo-4,6-dimethylpyridine | Phenylboronic acid | Pd(OAc)₂ / S-Phos, K₃PO₄ | 91% | 2,3,5-Triphenyl-4,6-dimethylpyridine |
| 2,3,5-Tribromo-4,6-dimethylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / S-Phos, K₃PO₄ | 88% | 2,3,5-Tris(4-methoxyphenyl)-4,6-dimethylpyridine |
| 2,3,5-Tribromo-4,6-dimethylpyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / S-Phos, K₃PO₄ | 74% | 2,3,5-Tris(4-(trifluoromethyl)phenyl)-4,6-dimethylpyridine |
Data from the Suzuki-Miyaura synthesis of 2,3,5-triaryl-4,6-dimethylpyridines. researchgate.net
Cobalt-Mediated Syntheses
Cobalt-catalyzed reactions have emerged as a significant pathway for the synthesis of substituted pyridines. Homogeneous cobalt-containing catalysts are effective in the liquid-phase condensation of aldehydes. For instance, the reaction of benzaldehyde (B42025) with alkylaldehydes and urea (B33335) in the presence of a Co(2-ethylhexanoate)2–AlR3 catalyst system yields 2,3,5-trisubstituted pyridines. arkat-usa.org
In the realm of heterogeneous catalysis, cobalt(II) chloride hexahydrate (CoCl2·6H2O) has been identified as an efficient and recyclable catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines from aryl aldehydes, acetophenones, and ammonium acetate under solvent-free conditions. tandfonline.com This method offers high yields and is promoted by the catalyst in comparison to other transition metal salts. tandfonline.com The reusability of the catalyst for several consecutive runs underscores its potential for sustainable chemical production. tandfonline.com
Another notable cobalt-based heterogeneous catalyst is a strontium-doped lanthanum cobaltite (B72492) perovskite (La0.6Sr0.4CoO3). scispace.comrsc.orgresearchgate.net This catalyst facilitates the oxidative cyclization of ketoximes with phenylacetic acids to produce triphenylpyridines. scispace.comrsc.orgresearchgate.net The reaction proceeds through the oxidative functionalization of the sp3 C-H bond in phenylacetic acid. scispace.comrsc.orgresearchgate.net The perovskite catalyst demonstrates superior performance compared to its undoped counterpart and other homogeneous and heterogeneous catalysts, and it can be easily recovered and reused. scispace.comrsc.orgresearchgate.net
Other Metal Catalysis
Beyond cobalt, a variety of other metals have been employed to catalyze the synthesis of triphenylpyridine and its analogs. Iron-based catalysts, for example, have gained attention due to their low cost and environmental friendliness. An iron-based metal-organic framework (MOF), VNU-22, has been shown to efficiently catalyze the synthesis of 2,4,6-triphenylpyridines from acetophenones, phenylacetic acids, and ammonium acetate. mdpi.com Another iron-MOF, Fe3O(BPDC)3, has been used for the oxidative coupling of benzaldehyde and (E)-1-phenylethan-1-one O-acetyl oxime to form 2,4,6-triphenylpyridine (B1295210). researchgate.net
Copper-catalyzed reactions also represent a significant approach. Copper(II) triflate (Cu(OTf)2) has been used in the aerobic synthesis of 2-arylpyridines from acetophenone and 1,3-diaminopropane. ijpsonline.com Additionally, copper-catalyzed oxidative decarboxylative coupling of arylacetic acids with oxime acetates provides a route to 2,4,6-triphenylpyridines using oxygen as the terminal oxidant. researchgate.net
Palladium catalysis has enabled the regioselective synthesis of 2,3,5-trisubstituted pyrroles from simple alkenes, demonstrating the versatility of this metal in constructing nitrogen-containing heterocycles. rsc.org Rhodium(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with terminal alkynes has been developed for the one-step synthesis of 3-fluoropyridines. ijpsonline.com
Metal-Free Catalysis and Photoredox Transformations
In a move towards more sustainable and environmentally friendly synthetic methods, metal-free catalysis and photoredox transformations have gained significant traction.
Metal-Free Catalysis:
A notable example of metal-free catalysis is the use of the super Brønsted acid triflimide (HNTf2) for the one-pot, three-component synthesis of 2,4,6-triarylpyridines. nih.govrsc.org This method proceeds under solvent-free conditions at a relatively mild temperature of 80°C with a low catalyst loading of 1 mol%, offering good to excellent yields. nih.govrsc.org The reaction involves the cyclo-condensation of aromatic aldehydes, substituted acetophenones, and ammonium acetate. nih.govrsc.org Another approach utilizes singlet molecular oxygen, generated in situ from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of potassium hydroxide (B78521), for the decarboxylative oxidative coupling of arylacetic acids with acetophenone oximes to produce 2,4,6-triaryl pyridines at room temperature. orgchemres.org
Photoredox Transformations:
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the activation of small molecules through the conversion of photonic energy into chemical energy. researchgate.net Eosin Y, an organic dye, has been used as a photoredox catalyst in the presence of molecular oxygen and visible light to synthesize 2,4,6-triarylpyridines from aryl ketones and benzyl (B1604629) amines at ambient temperature. acs.org In this reaction, the aryl groups at the 2- and 6-positions originate from the ketones, while the benzyl amine serves a dual purpose, providing the aryl group at the 4-position and acting as the nitrogen donor. acs.org
Another photoredox strategy involves a sulfinate-assisted, branch-selective pyridylation of alkenes. nih.gov This method utilizes a photocatalyst like Ir(ppy)3 and a sulfinate, which acts as a reusable radical precursor and a traceless elimination group, to install vinylpyridine moieties with complete branched selectivity under mild conditions. nih.gov
Green Chemistry Principles and Heterogeneous Catalysis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules like this compound. A key aspect of this is the development and use of heterogeneous catalysts.
Heterogeneous catalysts are preferred in many industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and cost. rhhz.net Several examples of heterogeneous catalysts have been developed for the synthesis of triphenylpyridines.
One such example is the use of nano-titania-supported sulfonic acid (n-TSA) as a novel heterogeneous nanocatalyst for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines. rhhz.net This catalyst demonstrates high efficiency, stability, and reusability, with the recovered catalyst being used for multiple consecutive reactions without a significant loss in activity. rhhz.net
Another green approach involves the use of a strontium-doped lanthanum cobaltite perovskite (La0.6Sr0.4CoO3) as a recyclable heterogeneous catalyst for the synthesis of triphenylpyridines via an oxidative cyclization reaction. scispace.comrsc.org This method highlights the potential of mixed metal oxides in sustainable catalysis. The catalyst can be easily recovered by centrifugation and reused multiple times with only a slight decrease in its catalytic efficiency. rsc.org
Zeolite Socony Mobil-5 (ZSM-5) has also been employed as a heterogeneous catalyst for the efficient, green, and solvent-free three-component synthesis of 2,4,6-triarylpyridines. tandfonline.com The recyclability of ZSM-5 further enhances its green credentials. tandfonline.com
The move towards solvent-free reaction conditions is another important tenet of green chemistry. Several of the aforementioned heterogeneous catalytic systems, including those based on n-TSA and CoCl2·6H2O, operate effectively without a solvent, further minimizing the environmental impact of the synthesis. tandfonline.comrhhz.net
Regioselective Synthesis of this compound and its Substituted Analogs
The regioselective synthesis of specifically substituted pyridines, such as this compound, presents a significant challenge in organic synthesis. The ability to control the placement of substituents on the pyridine ring is crucial for tailoring the properties of the final molecule for various applications.
While many synthetic methods lead to symmetrically substituted pyridines, such as the 2,4,6-triarylpyridines, achieving specific regioselectivity for unsymmetrical products like this compound requires more sophisticated strategies.
One approach to achieve regioselectivity involves the use of sigmatropic rearrangements of O-vinyl oximes. nih.gov This method allows for the regioselective synthesis of either 2,3,4- or 2,3,5-trisubstituted pyrroles, which can be precursors to pyridines. The regioselectivity is controlled by the identity of the α-substituent or the addition of an amine base, which directs the reaction towards either a or a scispace.com rearrangement. nih.gov
Palladium-catalyzed reactions have also been shown to provide a novel strategy for the regioselective synthesis of 2,3,5-trisubstituted pyrroles from simple alkenes via anti-Markovnikov selectivity. rsc.org This highlights the potential of transition metal catalysis in controlling the regiochemical outcome of reactions leading to heterocycles that could be further transformed into pyridines.
A cobalt-mediated liquid-phase condensation of benzaldehyde with alkylaldehydes and urea has been reported to produce a mixture of 2,3,5-trisubstituted pyridines. arkat-usa.org While this method yields the desired substitution pattern, controlling the selectivity to favor a single isomer remains a key challenge.
Investigation of Reaction Conditions and Solvent Effects
The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is paramount for achieving high yields and selectivity in the synthesis of this compound and its analogs.
Solvent Effects:
The choice of solvent can have a profound impact on the outcome of a reaction, particularly when solid catalysts are employed. nih.gov In the synthesis of 2,4,6-triphenylpyridine using a strontium-doped lanthanum cobaltite perovskite catalyst, toluene (B28343) was found to be the optimal solvent. rsc.orgnih.gov Polar aprotic solvents such as DMF, DMAc, DMSO, and NMP were found to be largely ineffective. scispace.comnih.gov In contrast, for the triflimide-catalyzed synthesis of 2,4,6-triarylpyridines, solvent-free conditions provided the best results. researchgate.net Similarly, in the synthesis of 1,5-diketones, which are precursors to pyridines, the choice of solvent was also critical, with ethanol (B145695) being a common choice. acs.org
Temperature and Catalyst Loading:
Temperature is another critical parameter. For the triflimide-catalyzed synthesis, increasing the temperature to 80°C was necessary for good conversion, while room temperature was ineffective. nih.gov In the case of the CoCl2·6H2O-catalyzed synthesis, the optimal temperature was found to be 110°C. tandfonline.com
The amount of catalyst used also plays a crucial role. In the triflimide-catalyzed reaction, the yield increased with catalyst loading up to 1 mol%, with no significant improvement observed at higher concentrations. nih.gov For the synthesis of 2,4,6-triphenylpyridine using a perovskite catalyst, the yield was enhanced by increasing the catalyst amount from 3 mol% to 7 mol%. researchgate.net
Other Factors:
The presence of an oxidant is often required for oxidative cyclization reactions. In the perovskite-catalyzed synthesis, di-tert-butylperoxide (DTBP) was used as the oxidant. scispace.comresearchgate.net The nature and quantity of the base can also influence the reaction, as seen in the synthesis of 1,5-diketones where potassium hydroxide was used. acs.org
Table 1: Comparison of Catalysts for 2,4,6-Triphenylpyridine Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| La0.6Sr0.4CoO3 | Acetophenone oxime acetate, phenylacetic acid, DTBP, toluene, 140°C | 79 | nih.gov |
| CoCl2·6H2O | Benzaldehyde, acetophenone, NH4OAc, solvent-free, 110°C | 90 | tandfonline.com |
| n-TSA | Benzaldehyde, acetophenone, NH4OAc, solvent-free, 110°C | 96 | rhhz.net |
| HNTf2 | Benzaldehyde, acetophenone, NH4OAc, solvent-free, 80°C | 93 | nih.gov |
| Eosin Y | Aryl ketones, benzyl amines, visible light, O2, ambient temperature | 52-87 | acs.org |
| ZSM-5 | Benzaldehyde, acetophenone, NH4OAc, solvent-free | - | tandfonline.com |
Table 2: Effect of Solvent on 2,4,6-Triphenylpyridine Synthesis
| Catalyst | Solvent | Yield (%) | Reference |
| La0.6Sr0.4CoO3 | Toluene | 79 | rsc.org |
| La0.6Sr0.4CoO3 | Chlorobenzene | 54 | scispace.com |
| La0.6Sr0.4CoO3 | Heptane | < Toluene | scispace.com |
| La0.6Sr0.4CoO3 | DMF, DMAc, DMSO, NMP | < 5 | scispace.com |
| HNTf2 | Solvent-free | 93 | researchgate.net |
| HNTf2 | DMF, DMSO, PEG-400, Toluene | < 93 | researchgate.net |
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of the this compound core is dictated by the electronic properties of the pyridine ring and the influence of the three phenyl substituents. The pyridine ring, being an electron-deficient aromatic system, is generally less susceptible to electrophilic attack than benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophiles. uoanbar.edu.iqlibretexts.org
Electrophilic Substitution:
Electrophilic substitution on the pyridine ring of this compound is challenging and typically requires harsh reaction conditions. uoanbar.edu.iqlibretexts.org When such reactions do occur, substitution is predicted to favor the C-3 position (meta to the nitrogen atom), which is the least deactivated position. uoanbar.edu.iq However, the bulky phenyl groups at the C-2, C-3, and C-5 positions can sterically hinder the approach of electrophiles to the pyridine core.
In contrast, the pendant phenyl rings are more amenable to electrophilic substitution. The substitution pattern on these rings will be directed by the activating or deactivating nature of any existing substituents on the phenyl groups themselves.
Nucleophilic Substitution:
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions. uoanbar.edu.iq In this compound, the C-2 and C-6 positions are sterically hindered by the adjacent phenyl groups. However, nucleophilic attack can still be achieved under certain conditions. For instance, direct amination of pyridine derivatives can be accomplished through reactions like the Chichibabin reaction, which involves heating with sodium amide. scribd.com
The reactivity towards nucleophiles can be enhanced by forming pyridinium (B92312) salts. The positive charge on the nitrogen atom further depletes the electron density of the ring, making it more electrophilic and thus more reactive towards nucleophiles. nih.govuniovi.es
Functionalization of the Pyridine Core and Phenyl Substituents
The functionalization of this compound can be approached by targeting either the central pyridine ring or the peripheral phenyl groups. This allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties.
Functionalization of the Pyridine Core:
N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized using reagents like hydrogen peroxide or peracids to form the corresponding this compound N-oxide. scribd.com The N-oxide can then serve as a versatile intermediate for further functionalization.
C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool for introducing new substituents. nih.govnih.gov While challenging due to the inherent reactivity of pyridine, methods have been developed for regioselective C-H functionalization at the meta and para positions. nih.gov These methods often involve the use of transition metal catalysts or photocatalytic systems. nih.govmdpi.com
Synthesis of Derivatives: A variety of substituted triphenylpyridines can be synthesized through multicomponent reactions. For example, non-symmetric triphenylpyridines can be prepared by the sequential addition of different acetophenones to a benzylamine in the presence of a copper(I) iodide catalyst. researchgate.net This approach allows for the introduction of diverse substituents on the pyridine core.
Functionalization of Phenyl Substituents:
The phenyl rings of this compound can be functionalized using standard electrophilic aromatic substitution reactions. The position of substitution on the phenyl rings will be governed by the directing effects of the pyridine core and any other substituents present. For example, nitration or halogenation can introduce nitro or halogen groups onto the phenyl rings.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds and has been used to synthesize derivatives like 4,6-dimethyl-2,3,5-triphenylpyridine with high yields.
Formation of Charge-Transfer Complexes and Salts
This compound can participate in the formation of charge-transfer (CT) complexes and salts due to its electronic properties.
Charge-Transfer Complexes:
A charge-transfer complex is formed between an electron donor and an electron acceptor molecule. wikipedia.org The electron-rich phenyl groups and the lone pair of electrons on the nitrogen atom allow this compound to act as an electron donor in the presence of suitable electron acceptors. These acceptors are typically electron-deficient molecules like tetracyanoethylene (B109619) or polynitrated aromatic compounds. wikipedia.org The formation of such complexes can lead to new materials with interesting photophysical properties. researchgate.net The interaction in these complexes is often characterized by a new absorption band in the electronic spectrum.
Formation of Salts:
The basic nitrogen atom of the pyridine ring can be protonated by acids or alkylated by electrophiles to form pyridinium salts. nih.govuniovi.es For instance, reaction with an alkyl halide would yield an N-alkyl-2,3,5-triphenylpyridinium salt. These salts, often referred to as Katritzky salts when substituted with three phenyl groups, are stable and have found use as intermediates in various organic transformations. uniovi.es The formation of the pyridinium salt significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov
| Reactant Type | Product Type | Key Features |
| Electron Acceptor (e.g., Tetracyanoethylene) | Charge-Transfer Complex | Formation of a new absorption band. |
| Acid (e.g., HCl) | Pyridinium Salt | Increased reactivity towards nucleophiles. |
| Alkyl Halide (e.g., CH₃I) | N-Alkyl Pyridinium Salt | Stable intermediates for further synthesis. |
Coordination Chemistry with Metal Centers
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. cymitquimica.comlibretexts.org The coordination chemistry of polypyridyl ligands is a vast and well-studied field, leading to the formation of a wide range of metal complexes with diverse applications. unine.ch
This compound can act as a monodentate ligand, coordinating to a metal ion through its nitrogen atom. The steric bulk of the three phenyl groups can influence the coordination geometry and the number of ligands that can bind to a single metal center.
Furthermore, derivatives of this compound can be designed to act as multidentate ligands. For instance, functionalization of the phenyl rings with additional donor atoms could create bidentate or tridentate ligands, capable of forming more stable chelate complexes with metal ions. acs.org
The resulting metal complexes can exhibit interesting photophysical and electrochemical properties, making them suitable for applications in areas such as catalysis, luminescent materials, and coordination polymers. cymitquimica.comunine.ch The coordination of this compound or its derivatives to a metal can also influence the reactivity of the ligand itself.
| Metal Ion | Potential Coordination Complex | Potential Applications |
| Transition Metals (e.g., Ni(II), Co(II)) | [M(this compound)n]Xm | Catalysis, Magnetic Materials |
| Lanthanides (e.g., Eu(III), Tb(III)) | [Ln(this compound)n]Xm | Luminescent Probes, OLEDs |
Advanced Materials Science Applications of 2,3,5 Triphenylpyridine Derivatives
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of triphenylpyridine are instrumental in the development of high-performance Organic Light-Emitting Diodes (OLEDs), serving critical roles as both electron transporters and light-emitting components.
Electron Transporting Materials
The electron-deficient pyridine (B92270) core makes triphenylpyridine derivatives excellent candidates for n-type electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. rsc.orgresearchgate.netresearchgate.net These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, a crucial factor for achieving high device efficiency and brightness.
Key characteristics of these triphenylpyridine-based ETMs include:
High Thermal Stability : Many derivatives exhibit high glass transition temperatures (Tg), often exceeding 100°C, which ensures the morphological stability and longevity of the OLED device. rsc.orgresearchgate.netresearchgate.net
Suitable Energy Levels : They possess large ionization potentials (IP > 6.31 eV) and appropriate electron affinities (EA > 2.93 eV), which creates a high barrier for hole transport and facilitates efficient electron injection. rsc.orgresearchgate.netresearchgate.net
Good Electron Mobility : These materials demonstrate relatively high electron mobilities, enabling effective charge transport within the device. researchgate.net
Research has demonstrated that incorporating these n-type triphenylpyridine derivatives into deep-blue OLEDs leads to devices with higher efficiency and improved color purity compared to those using other state-of-the-art ETMs. rsc.orgresearchgate.net For instance, a device with the configuration ITO/NPB/ADN/triphenylpyridine derivative/LiF/MgAg achieved a current efficiency of 2.54 cd/A with excellent color purity coordinates of (0.15, 0.10). rsc.org
Table 1: Properties of n-type Triphenylpyridine Derivatives for OLEDs
| Property | Value/Range | Significance |
| Glass Transition Temp. (Tg) | > 100 °C | High thermal and morphological stability. |
| Ionization Potential (IP) | > 6.31 eV | Effective hole-blocking capabilities. |
| Electron Affinity (EA) | > 2.93 eV | Facilitates efficient electron injection. |
| Electron Mobility | 1.30 x 10-4 - 1.80 x 10-5 cm2V-1s-1 | Efficient transport of electrons to the emissive layer. |
| Emission Color | Deep-Blue | Contributes to better color purity in blue OLEDs. |
This table presents a summary of typical properties reported for various n-type triphenylpyridine derivatives used as ETMs. rsc.orgresearchgate.net
Emitter Components
Beyond their role in charge transport, triphenylpyridine derivatives have been successfully engineered as light-emitting materials in OLEDs. Their rigid structure and high photoluminescence quantum yields make them suitable for both fluorescent and phosphorescent applications.
Non-doped Emitters : A significant advancement is the use of triphenylpyridine derivatives as non-doped emitters, which simplifies the manufacturing process and can improve device stability. aip.org For example, the derivative 4-[4-(dimethylamino)phenyl]-2,6-diphenylnicotinonitrile (NPDPN) functions as a high-performance, non-doped green emitter. aip.org A double-layer device where NPDPN served as both the emitter and the electron transporter exhibited a bright green emission with a power efficiency of 5.5 lm/W. aip.org By optimizing the device architecture, a high current efficiency of 8.4 cd/A was achieved. aip.org
Host Materials for Phosphorescent OLEDs (PhOLEDs) : The high triplet energy of the triphenylpyridine scaffold makes it an excellent host material for phosphorescent guest emitters. acs.orgnih.gov In PhOLEDs, the host material must have a higher triplet energy than the phosphorescent dopant to ensure efficient energy transfer and prevent quenching. scirp.orgnycu.edu.tw Triphenylpyridine-based hosts have been used to create highly efficient PhOLEDs across the visible spectrum (RGB). acs.orgrsc.org For instance, by tuning the heterocyclic core (from pyridine to pyrimidine (B1678525) or pyrazine), the energy levels of the host can be precisely controlled to match red, green, or blue phosphorescent emitters like Ir(piq)3 (red), Ir(ppy)3 (green), and FIrpic (blue). acs.org This results in devices with high quantum efficiencies and reduced efficiency roll-off at high brightness. acs.org
Table 2: Performance of an OLED Using a Non-doped Triphenylpyridine Emitter
| Device Structure | Emitter | Max. Power Efficiency | Max. Current Efficiency | Emission Color (CIE Coordinates) |
| ITO/NPB/NPDPN/LiF/Al | NPDPN | 5.5 lm/W | 6.3 cd/A | Green (0.23, 0.52) |
| ITO/2-TNATA/NPB/NPDPN/LiF/Al | NPDPN | - | 8.4 cd/A | Green (0.23, 0.52) |
Data for the triphenylpyridine derivative NPDPN used as a non-doped emitter. aip.org
Development of Chemical Sensors
The pyridine nitrogen atom in the 2,3,5-triphenylpyridine core can act as a binding site for metal ions, making these compounds promising candidates for the development of fluorescent chemosensors. mdpi.com Fluorescent sensors operate by signaling the presence of a specific analyte through a change in their fluorescence intensity or color. nih.govmdpi.com
While the application of the specific this compound scaffold is an emerging area, the principle is well-established in related pyridine-containing structures. The interaction of a metal ion with the nitrogen lone pair can perturb the electronic structure of the molecule, leading to a detectable optical response. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"). For example, a triphenylamine-based sensor with amino groups has been shown to detect Fe3+ and Cu2+ ions in aqueous solutions through fluorescence quenching. acs.org The development of sensors based on the this compound core could offer high selectivity for specific metal ions, driven by the unique steric and electronic environment created by the three phenyl rings. mdpi.comnih.gov
Utilization in Nonlinear Optical (NLO) Materials
Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules featuring extended π-conjugated systems, such as this compound, are known to exhibit strong third-order NLO responses. researchgate.net
The NLO properties of a molecule are quantified by its hyperpolarizability (β for second-order and γ for third-order effects). wikipedia.org Theoretical studies using Density Functional Theory (DFT) on triphenylpyridine derivatives have shown promising NLO characteristics. By modifying the acceptor moieties attached to the triphenylpyridine core, properties such as the linear polarizability (<α>), first hyperpolarizability (βtot), and second hyperpolarizability (γtot) can be tuned. researchgate.net Calculations for a series of designed triphenylpyridine-based dyes yielded significant second-order hyperpolarizability values, in the range of 13.8–29.3 × 10−30 esu, indicating their potential for NLO applications. researchgate.net
Table 3: Calculated NLO Properties of Designed Triphenylpyridine Dyes
| Parameter | Calculated Value Range |
| Linear Polarizability (<α>) | 0.77–1.87 × 10-21 esu |
| First Hyperpolarizability (βtot) | 2.21–3.81 × 10-25 esu |
| Second Hyperpolarizability (γtot) | 13.8–29.3 × 10-30 esu |
Data from DFT/TD-DFT studies on triphenylpyridine core with various small acceptors. researchgate.net
Role as Ligands in Catalysis and Organometallic Chemistry
The nitrogen atom of the pyridine ring allows this compound to function as a ligand, coordinating with transition metals to form organometallic complexes. nih.gov These complexes can serve as catalysts in a variety of chemical transformations. The steric bulk and electronic properties imparted by the three phenyl groups can influence the stability, reactivity, and selectivity of the metal center. mdpi.com
While research into the catalytic applications of this compound-metal complexes is still developing, related polypyridyl ligands, such as terpyridines, have demonstrated significant utility in catalysis. nih.govnih.gov For instance, iron-terpyridine complexes are effective catalysts for hydrosilylation reactions, and ruthenium-terpyridine complexes can catalyze the reduction of nitro groups. nih.gov Iron-based metal-organic frameworks have been used as heterogeneous catalysts for the synthesis of 2,4,6-triphenylpyridines. researchgate.net The development of catalysts based on the this compound scaffold could lead to new catalytic systems with unique reactivity patterns for reactions like C-H bond activation or oxidation processes. utc.eduorientjchem.org
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as π-π stacking and hydrogen bonding. mdpi.combeilstein-journals.org The planar, aromatic nature of this compound makes it an ideal building block for creating ordered supramolecular assemblies. researchgate.net
The self-assembly of these molecules can lead to the formation of complex, functional architectures. In the solid state, triphenylpyridine derivatives can associate through C-H···π and π-π stacking interactions, forming well-defined crystal structures. mdpi.com For example, a cryptand featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) units and pyridine bridges self-assembles into stacked pairs with significant intermolecular binding energy. mdpi.com The ability to control these non-covalent interactions allows for the rational design of materials with specific topologies and properties, which is relevant for creating porous materials, sensors, and molecular machines. researchgate.netnih.gov
Future Perspectives and Research Challenges for 2,3,5 Triphenylpyridine
Innovation in Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of polysubstituted pyridines is a key area of contemporary research. rasayanjournal.co.inresearchgate.net For 2,3,5-triphenylpyridine, moving beyond traditional, often harsh, synthetic conditions is a primary challenge. Innovations are anticipated in the following areas:
Catalyst Development: The use of earth-abundant, non-toxic metal catalysts, such as those based on iron or zinc, is a promising avenue. rsc.orgresearchgate.net Research into novel catalyst systems, including nanocatalysts and magnetically separable catalysts, could lead to highly efficient and recyclable synthetic processes for this compound and its derivatives. rsc.orgrsc.org
One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions is a cornerstone of green chemistry, offering advantages in terms of reduced waste, time, and energy consumption. rasayanjournal.co.inacs.orgrsc.org Future efforts will likely focus on developing MCRs that allow for the convergent and atom-economical assembly of the this compound core from simple, readily available starting materials.
Alternative Energy Sources: The application of microwave irradiation and ultrasonication has been shown to accelerate reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. acs.orgnih.gov Exploring these energy sources for the synthesis of this compound could lead to more sustainable and efficient protocols.
Green Solvents: A significant challenge is the replacement of volatile and hazardous organic solvents with greener alternatives like water or bio-based solvents. rsc.org The development of aqueous synthetic routes for this compound, potentially employing pH-controlled conditions or surfactants, is a key research goal. rsc.org
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |
| Nanocatalysis | High catalytic activity, large surface area, potential for recyclability. | Development of robust and selective nanocatalysts for pyridine ring formation. |
| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Design of novel MCRs for the asymmetric substitution pattern of this compound. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of microwave parameters for efficient and scalable synthesis. |
| Aqueous Synthesis | Reduced environmental impact, improved safety, lower cost. | Overcoming solubility challenges and developing water-tolerant catalytic systems. |
Unexplored Reactivity and Derivatization Strategies
The reactivity of the this compound core is largely uncharted territory. The electronic asymmetry and steric hindrance provided by the three phenyl groups create a unique chemical environment that could lead to novel transformations and the synthesis of a diverse library of derivatives.
Future research will likely focus on:
Selective C-H Functionalization: Direct functionalization of the pyridine and phenyl rings through C-H activation would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials. nih.gov The challenge lies in achieving high regioselectivity, targeting specific C-H bonds in the presence of multiple potential reaction sites.
Post-Synthetic Modification: Exploring a range of post-synthetic modifications, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions on the pyridine and pendant phenyl rings, will be crucial. nih.gov This will enable the fine-tuning of the electronic and steric properties of the molecule.
Exploiting the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom offers a handle for N-oxidation, quaternization, and coordination to metal centers. These modifications can dramatically alter the compound's solubility, electronic properties, and potential applications in catalysis and materials science.
Dearomative Cycloadditions: Investigating the participation of the pyridine ring in dearomative cycloaddition reactions could open up pathways to complex, three-dimensional molecular scaffolds with potential applications in medicinal chemistry. acs.org
Integration of Advanced Characterization Techniques
A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the use of a sophisticated suite of analytical techniques. While standard methods provide basic characterization, advanced techniques will be crucial for elucidating subtle structural features and dynamic processes.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HMQC, HMBC) will be essential for unambiguously assigning the complex proton and carbon signals in asymmetrically substituted derivatives. ipb.ptyoutube.com Furthermore, the use of 15N NMR can provide valuable insights into the electronic environment of the pyridine nitrogen. nih.gov Solid-state NMR will be critical for characterizing the structure and dynamics of this compound-based materials in the solid state. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of new derivatives. acs.org Advanced techniques such as ion mobility-mass spectrometry could provide information on the gas-phase conformation of these molecules.
Single-Crystal X-ray Diffraction: Obtaining single crystals of this compound and its derivatives is a key challenge, but the resulting crystallographic data provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgrsc.orgnih.gov This information is invaluable for understanding packing effects and designing crystalline materials. nih.gov
Spectroscopic and Thermal Analysis: A detailed investigation of the photophysical properties (UV-Vis absorption and fluorescence emission) and thermal stability (TGA, DSC) of new derivatives will be crucial for identifying their potential in optoelectronic and high-temperature applications.
Rational Design for Tailored Material Properties
The unique combination of a polar pyridine core and non-polar phenyl substituents makes this compound a promising building block for a wide range of functional materials. The challenge lies in establishing clear structure-property relationships to enable the rational design of materials with specific, tailored properties. mjgubermanpfeffer.orgrsc.org
Future research directions include:
Organic Electronics: By introducing electron-donating or electron-withdrawing groups onto the phenyl rings, the HOMO and LUMO energy levels of this compound can be tuned, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Luminescent Materials: Strategic derivatization could lead to compounds with high quantum yields and tunable emission colors for applications in sensing, bioimaging, and solid-state lighting.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand for the construction of coordination polymers and MOFs. nih.gov The steric bulk of the phenyl groups could lead to porous materials with interesting gas sorption or catalytic properties.
Liquid Crystals: The rigid, anisotropic structure of this compound suggests its potential as a core mesogenic unit for the design of novel liquid crystalline materials.
| Potential Application Area | Key Molecular Design Strategy | Desired Material Property |
| Organic Electronics | Introduction of electron-donating/withdrawing substituents. | Tunable HOMO/LUMO levels, high charge carrier mobility. |
| Luminescent Materials | Functionalization with chromophoric or auxochromic groups. | High quantum yield, tunable emission wavelength. |
| Porous Materials | Utilization of the pyridine nitrogen as a coordinating site. | High surface area, selective guest uptake. |
| Liquid Crystals | Modification of peripheral phenyl groups to control intermolecular interactions. | Formation of stable mesophases over a wide temperature range. |
Synergy between Experimental and Theoretical Research
A powerful strategy for accelerating the discovery and development of new this compound-based materials is the close integration of experimental synthesis and characterization with theoretical and computational studies. nih.govresearchgate.net
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of virtual libraries of this compound derivatives before their synthesis. researchgate.netiiste.orgresearchgate.net This can help to prioritize synthetic targets with the most promising properties for a given application. nih.gov
Mechanistic Insights: Computational studies can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and guide the optimization of reaction conditions. acs.org
Spectroscopic Interpretation: Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic transitions can aid in the interpretation of experimental spectra, leading to a more complete understanding of the molecular and electronic structure. researchgate.net
Understanding Intermolecular Interactions: Molecular modeling can be used to study the nature and strength of intermolecular interactions, such as pi-stacking and hydrogen bonding, which govern the self-assembly and packing of these molecules in the solid state. acs.org This is crucial for the rational design of crystalline materials with desired properties.
The synergy between experimental and theoretical approaches will be instrumental in overcoming the challenges and unlocking the full potential of this compound as a versatile building block for the next generation of functional molecules and materials.
Q & A
Q. Basic Research Focus
- Storage : 4°C in airtight, light-resistant containers to prevent oxidation/hydrolysis .
- Critical factors :
How can computational methods (e.g., DFT) guide the design of this compound derivatives?
Q. Advanced Research Focus
- Modeling software : Gaussian 09W/GaussView predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
- Applications :
- Optimizing substituent effects for materials science (e.g., charge transport in OLEDs).
- Predicting regioselectivity in electrophilic substitution reactions.
What are the challenges in scaling up this compound synthesis from lab to pilot scale?
Q. Advanced Research Focus
- Heat management : Exothermic cyclization requires jacketed reactors for temperature control .
- Catalyst recovery : Continuous-flow systems improve separation efficiency.
- Solvent selection : Switch from toluene to greener solvents (e.g., cyclopentyl methyl ether) without sacrificing yield.
How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
